N-[(2R)-2-Hydroxy-2-(3-hydroxyphenyl)ethyl]-N-methylcarbamic Acid 1,1-Dimethylethyl Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2R)-2-Hydroxy-2-(3-hydroxyphenyl)ethyl]-N-methylcarbamic Acid 1,1-Dimethylethyl Ester is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a hydroxyphenyl group and a carbamic acid ester, making it a valuable subject for research in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2R)-2-Hydroxy-2-(3-hydroxyphenyl)ethyl]-N-methylcarbamic Acid 1,1-Dimethylethyl Ester typically involves multiple steps, starting with the preparation of the hydroxyphenyl ethylamine precursor. This precursor is then reacted with methyl isocyanate under controlled conditions to form the desired carbamic acid ester. The reaction conditions often require careful temperature control and the use of solvents such as dichloromethane or tetrahydrofuran to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include purification steps such as recrystallization or chromatography to achieve the desired product quality. The scalability of the synthesis process is crucial for its application in various industries.
Chemical Reactions Analysis
Types of Reactions
N-[(2R)-2-Hydroxy-2-(3-hydroxyphenyl)ethyl]-N-methylcarbamic Acid 1,1-Dimethylethyl Ester can undergo several types of chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, reduction may produce amines or alcohols, and substitution reactions can lead to a variety of ester derivatives.
Scientific Research Applications
N-[(2R)-2-Hydroxy-2-(3-hydroxyphenyl)ethyl]-N-methylcarbamic Acid 1,1-Dimethylethyl Ester has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which N-[(2R)-2-Hydroxy-2-(3-hydroxyphenyl)ethyl]-N-methylcarbamic Acid 1,1-Dimethylethyl Ester exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The hydroxyphenyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. The carbamic acid ester moiety may also play a role in modulating the compound’s reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
- N-[(2R)-2-Hydroxy-2-(4-hydroxyphenyl)ethyl]-N-methylcarbamic Acid 1,1-Dimethylethyl Ester
- N-[(2R)-2-Hydroxy-2-(3-methoxyphenyl)ethyl]-N-methylcarbamic Acid 1,1-Dimethylethyl Ester
Uniqueness
N-[(2R)-2-Hydroxy-2-(3-hydroxyphenyl)ethyl]-N-methylcarbamic Acid 1,1-Dimethylethyl Ester is unique due to the specific positioning of the hydroxy groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This structural uniqueness makes it a valuable compound for targeted research and applications.
Properties
CAS No. |
1049702-99-9 |
---|---|
Molecular Formula |
C14H21NO4 |
Molecular Weight |
267.325 |
IUPAC Name |
tert-butyl N-[(2R)-2-hydroxy-2-(3-hydroxyphenyl)ethyl]-N-methylcarbamate |
InChI |
InChI=1S/C14H21NO4/c1-14(2,3)19-13(18)15(4)9-12(17)10-6-5-7-11(16)8-10/h5-8,12,16-17H,9H2,1-4H3/t12-/m0/s1 |
InChI Key |
YZDJRNBSGKONQP-LBPRGKRZSA-N |
SMILES |
CC(C)(C)OC(=O)N(C)CC(C1=CC(=CC=C1)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.